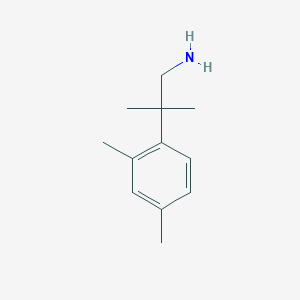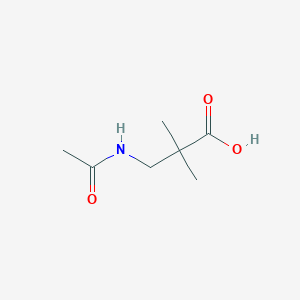![molecular formula C8H10FNS B1380225 [2-Fluoro-6-(methylsulfanyl)phenyl]methanamine CAS No. 1516651-17-4](/img/structure/B1380225.png)
[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine is an organic compound with the molecular formula C8H10FNS It is characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a benzene ring, along with a methanamine group
Applications De Recherche Scientifique
[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The safety information available indicates that “[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine” is potentially dangerous. The compound has been assigned the GHS05 pictogram, indicating that it is corrosive . Hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301+P330+P331), among others .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-6-(methylsulfanyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-fluorobenzene.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorine atom or the methanamine group, potentially leading to defluorination or the formation of secondary amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Secondary amines, defluorinated compounds.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Mécanisme D'action
The mechanism of action of [2-Fluoro-6-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methylsulfanyl group can influence the compound’s binding affinity and selectivity. The methanamine group may facilitate interactions with biological macromolecules, leading to modulation of their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
- [2-Fluoro-6-(methylthio)phenyl]methanamine
- [2-Fluoro-6-(ethylsulfanyl)phenyl]methanamine
- [2-Fluoro-6-(methylsulfanyl)phenyl]ethanamine
Comparison:
- Unique Features: The specific combination of the fluorine atom, methylsulfanyl group, and methanamine group in [2-Fluoro-6-(methylsulfanyl)phenyl]methanamine provides unique chemical and biological properties that may not be present in similar compounds.
- Chemical Properties: Variations in the alkyl chain length or the position of the substituents can lead to differences in reactivity, stability, and biological activity.
Propriétés
IUPAC Name |
(2-fluoro-6-methylsulfanylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQJRMFUOXDIOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
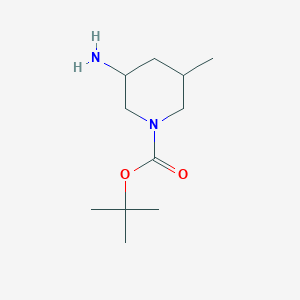

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1380145.png)
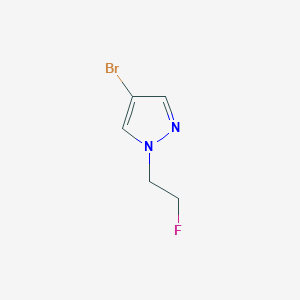
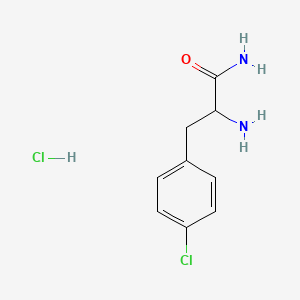
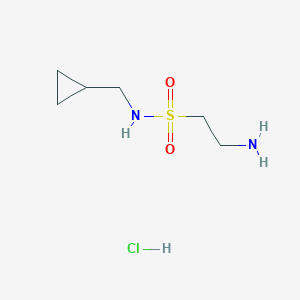
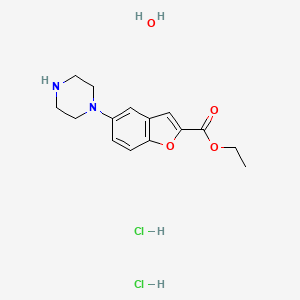
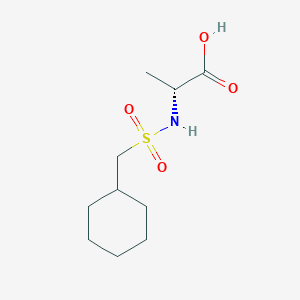
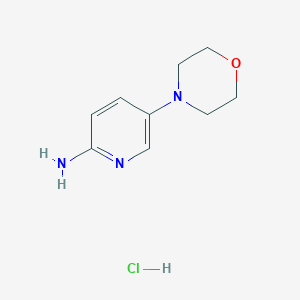
![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)
![[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1380161.png)
